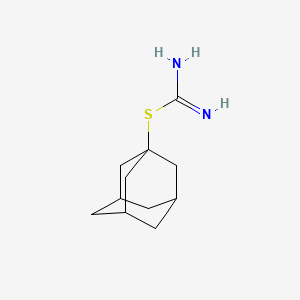

1-Adamantyl imidothiocarbamate

Description

Properties

CAS No. |

30771-94-9 |

|---|---|

Molecular Formula |

C11H19BrN2S |

Molecular Weight |

291.25 g/mol |

IUPAC Name |

1-adamantyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C11H18N2S.BrH/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |

InChI Key |

TYAADRAYNQALIL-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)SC(=N)N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SC(=N)N.Br |

Other CAS No. |

30771-94-9 |

Origin of Product |

United States |

Reaction Mechanisms in 1 Adamantyl Imidothiocarbamate Synthesis and Transformations

Mechanistic Pathways in Dithiocarbamate (B8719985) Formation

The formation of dithiocarbamates is a fundamental step in the synthesis of 1-Adamantyl imidothiocarbamate. This process typically involves the reaction of a primary or secondary amine with carbon disulfide. The mechanistic pathways for this transformation can be broadly categorized into insertion and replacement reaction approaches.

The synthesis of dithiocarbamates is commonly achieved through the reaction of carbon disulfide with a primary or secondary amine. nih.gov This transformation can proceed through two main approaches: the insertion reaction approach and the replacement (or substitution) reaction approach. nih.gov

In the insertion reaction approach , the amine directly attacks the electrophilic carbon atom of carbon disulfide. The nitrogen atom of the amine acts as a nucleophile, adding to the C=S double bond. This process is often facilitated by a basic medium which deprotonates the resulting dithiocarbamic acid to form the more stable dithiocarbamate salt. nih.govwikipedia.org

The replacement reaction approach , on the other hand, typically involves the use of pre-formed reagents where a leaving group is substituted by the dithiocarbamate moiety. While less common for the initial formation of the dithiocarbamate anion itself, this approach is relevant in the broader context of synthesizing various dithiocarbamate derivatives.

For the synthesis of the precursor to 1-Adamantyl imidothiocarbamate, the insertion mechanism is the most direct and widely utilized pathway, involving the reaction of adamantylamine with carbon disulfide.

Bases play a critical role in the synthesis of dithiocarbamates. The reaction between an amine and carbon disulfide initially forms a zwitterionic intermediate, which is in equilibrium with the starting materials. rsc.org A base, such as sodium hydroxide (B78521) or potassium hydroxide, is crucial for deprotonating the dithiocarbamic acid intermediate, shifting the equilibrium towards the formation of the stable dithiocarbamate salt. nih.govrsc.org This deprotonation is a key step that drives the reaction to completion. While it is a common misconception that the base first deprotonates the amine to form a more nucleophilic amide, primary and secondary amines are sufficiently nucleophilic to react directly with carbon disulfide. rsc.org

Catalysts can also be employed to facilitate dithiocarbamate synthesis, particularly in more complex multicomponent reactions. For instance, copper catalysts have been used in three-component coupling reactions of boronic acids, amines, and carbon disulfide to produce functionalized dithiocarbamates. organic-chemistry.orgorganic-chemistry.org In some gold-catalyzed reactions, the dithiocarbamate moiety itself can act as part of the catalytic cycle, for instance, in the formation of propargylamines where an iminium ion intermediate is involved. nih.govresearchgate.net However, for the straightforward synthesis of simple dithiocarbamate salts from an amine and carbon disulfide, a strong base is the most essential component, and often no additional catalyst is required. organic-chemistry.org

Insights into Imidothiocarbamate Bond Formation

The formation of the imidothiocarbamate bond is the defining step in the synthesis of 1-Adamantyl imidothiocarbamate. This typically involves the reaction of a dithiocarbamate with an electrophile. The bulky and electron-donating nature of the 1-adamantyl group significantly influences the mechanistic pathways of these transformations.

The formation of the S-C bond in S-alkyl dithiocarbamates proceeds via a nucleophilic attack mechanism. The dithiocarbamate anion, generated from the reaction of an amine and carbon disulfide, is a potent nucleophile due to the presence of two sulfur atoms. In a typical synthesis, this anion attacks an electrophilic carbon center, such as that in an alkyl halide, leading to the formation of the dithiocarbamate ester. organic-chemistry.org

In the context of multicomponent reactions, the in situ generated dithiocarbamic acid can engage in a nucleophilic substitution. For example, a proposed mechanism for a four-component synthesis of dithiocarbamates involves the dithiocarbamic acid substituting a chloride in an α-chloroamide intermediate. acs.org The nucleophilic character of the dithiocarbamate is central to its reactivity, enabling the formation of C-S bonds under various conditions. researchgate.net

Studies on the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl), a related adamantyl-containing sulfur compound, provide significant insights into the behavior of the adamantyl group in reactions involving thioformate esters. The solvolysis of this compound in hydroxylic solvents proceeds through two competing pathways. nih.govnih.gov

One pathway is a solvolysis ionization pathway that proceeds through a carboxylium ion intermediate, (1-AdSCO)+. nih.govnih.gov The other is a solvolysis-decomposition pathway that goes through a 1-adamantyl cation (1-Ad+) and a chloride ion pair intermediate, with the loss of carbonyl sulfide. nih.govnih.gov The formation of the stable tertiary 1-adamantyl carbocation is a significant driving force in these reactions. The choice of pathway is influenced by the solvent's nucleophilicity and ionizing power. nih.govnih.gov

These findings are crucial as they highlight the propensity of the 1-adamantyl group to stabilize positive charges and influence reaction mechanisms, suggesting that similar carbocationic intermediates could play a role in the transformations of 1-Adamantyl imidothiocarbamate under certain conditions.

Table 1: Competing Solvolysis Pathways for 1-Adamantyl Chlorothioformate

| Pathway | Intermediate | Key Features |

|---|---|---|

| Solvolysis Ionization | Carboxylium ion [(1-AdSCO)⁺] | Stabilized by nucleophilic solvation; leads to substitution products. nih.govnih.gov |

| Solvolysis-Decomposition | 1-Adamantyl carbocation [1-Ad⁺] | Involves loss of carbonyl sulfide; driven by the stability of the tertiary carbocation. nih.govnih.gov |

The distinction between concerted and stepwise mechanisms is fundamental to understanding chemical transformations. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.com In contrast, a stepwise reaction proceeds through multiple steps, involving the formation of one or more reactive intermediates. psiberg.com

In the context of imidothiocarbamate bond formation, which often involves nucleophilic substitution, both mechanisms are plausible. For instance, a nucleophilic aromatic substitution (SNAr) reaction, a related class of reaction, can proceed through a concerted pathway (cSNAr) without the formation of a stable Meisenheimer complex intermediate. nih.gov Kinetic studies of some SNAr reactions involving thiol nucleophiles suggest a mechanism that is on the borderline between concerted and stepwise pathways. researchgate.net

The specific mechanism for the formation of 1-Adamantyl imidothiocarbamate would depend on the precise reactants and conditions. The bulky adamantyl group could sterically hinder the formation of a crowded transition state required for a concerted pathway, potentially favoring a stepwise mechanism involving a carbocationic intermediate, as suggested by the solvolysis studies of related adamantyl compounds. nih.govnih.gov Distinguishing between these pathways often requires detailed kinetic studies, such as the use of isotope effects, to probe the nature of the transition state. nih.gov

Table 2: Comparison of Concerted and Stepwise Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | Single step psiberg.com | Multiple steps psiberg.com |

| Intermediates | No intermediates formed psiberg.com | One or more intermediates formed psiberg.com |

| Transition States | One transition state psiberg.com | Multiple transition states psiberg.com |

| Reaction Profile | Single energy barrier | Multiple energy barriers and minima psiberg.com |

Intramolecular Rearrangements and Cation Stability

The unique cage-like structure of the adamantane (B196018) core in compounds such as 1-Adamantyl imidothiocarbamate imparts significant stability to reactive intermediates, influencing the pathways of its synthesis and subsequent transformations. The formation of both cationic and radical intermediates at the adamantyl bridgehead is a cornerstone of its chemistry, guiding functionalization and rearrangement reactions.

Adamantyl Cation Rearrangements

The synthesis and functionalization of adamantane derivatives are frequently achieved through carbocation intermediates, which exhibit unique stability. researchgate.netnih.gov The 1-adamantyl cation, a tertiary carbocation, is particularly stable due to the rigid, strain-free geometry of the adamantane cage. rsc.orgrsc.org This stability can be a driving force in synthetic reactions, for instance, in Ritter reactions where a stable tertiary 1-adamantyl cation is trapped by a nitrile. rsc.org

While the 1-adamantyl cation (1-Ad+) is thermodynamically stable, rearrangements to or from the secondary 2-adamantyl cation (2-Ad+) can occur under certain conditions, such as in strong acids. nih.govnih.gov The mechanism for this rapid 1-yl to 2-yl isomerization can involve an intermolecular hydride transfer, where adamantane itself acts as a catalyst. nih.gov A slower rearrangement mechanism involves the reversible ring-opening of the adamantane skeleton. nih.gov

The relative stability of these cations has been a subject of detailed study. Fourier transform ion cyclotron resonance spectroscopy has been used to determine the standard Gibbs energy change for chloride anion exchange between the 1-Ad+ and 2-Ad+ cations in the gas phase, providing a quantitative measure of their intrinsic stabilities. mdpi.com Despite the general preference for tertiary carbocations, these studies have shown that the thermodynamic stability of the secondary 2-adamantyl cation is a significant factor in determining the solvolytic reactivity of its precursors. mdpi.com

Table 1: Comparative Stability of Adamantyl Cations

| Cation Species | Type | Relative Stability Characteristic | Method of Determination |

|---|---|---|---|

| 1-Adamantyl Cation (1-Ad+) | Tertiary | High thermodynamic stability; often formed as a key intermediate in acid-catalyzed reactions. rsc.orgrsc.org | Fourier Transform Ion Cyclotron Resonance (FT ICR) Spectroscopy mdpi.com |

Role of Radical Intermediates in Adamantane Functionalization

Alongside cationic pathways, radical intermediates play a crucial role in the functionalization of the adamantane core. acs.orgresearchgate.net Direct C-H functionalization methods often proceed via the generation of an adamantyl radical, which can then be trapped by various reagents to introduce new functional groups. researchgate.netnih.gov This approach is powerful for creating C-C bonds and other modifications directly on the adamantane scaffold.

The generation of the adamantyl radical is typically achieved through hydrogen atom transfer (HAT), where a reactive species abstracts a hydrogen atom from either the tertiary (bridgehead) or secondary C-H bonds of adamantane. researchgate.netwikipedia.org The choice of radical initiator or catalyst system is critical for controlling the selectivity of this process.

Several methods have been developed for this purpose:

Photoredox Catalysis : Irradiation of a suitable photocatalyst can generate a species that abstracts a hydrogen atom from adamantane, creating the adamantyl radical. researchgate.netresearchgate.net This radical can then participate in subsequent reactions, such as Giese-type additions to electron-deficient olefins. researchgate.netwikipedia.org

N-Hydroxyphthalimide (NHPI) Catalysis : In the presence of oxygen, NHPI can generate the phthalimide-N-oxyl (PINO) radical. This radical is capable of abstracting a hydrogen from adamantane, leading to intermediates that can be converted into a variety of oxygenated and carbonylated products. researchgate.net

These radical reactions provide a versatile toolkit for modifying the adamantane structure under conditions that are often complementary to ionic reaction pathways. acs.orgnih.gov

Table 2: Selected Methods for Radical Functionalization of Adamantane

| Method/Catalyst System | Radical Generating Species | Subsequent Reaction Type | Resulting Products |

|---|---|---|---|

| Photoredox Catalysis (e.g., TBADT) | Excited photocatalyst 78a* | Carbonylation followed by Giese Addition | Functionalized adamantane ketones |

| N-Hydroxyphthalimide (NHPI) / O₂ | Phthalimide-N-oxyl (PINO) radical | Oxidative Carbonylation | Mixture of carbonylated and oxygenated adamantanes |

| Amine Radical Cation Catalysis | Amine Radical Cation | C-H Alkylation | 3º-alkylated adamantanes |

*Refers to compound numbering in the cited source literature. researchgate.netresearchgate.net

Intramolecular Hydrogen Atom Transfer in Dithiocarbamate Derivatives

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a radical center within a molecule abstracts a hydrogen atom from another part of the same molecule, resulting in the translocation of the radical center. nih.gov This process is often a key step in radical cyclization reactions, enabling the formation of new ring structures. nih.govwikipedia.org The efficiency of a 1,5-HAT, where a hydrogen is transferred from the 5th position relative to the initial radical, makes it a common and powerful tool in synthesis. nih.gov

In the context of sulfur-containing compounds, HAT reactions have been observed. For example, photochemically induced HAT in thiophenol involves the transfer of a hydrogen atom from the thiol group to the aromatic ring. researchgate.net This highlights the capability of sulfur-adjacent groups to participate in such transfers.

Advanced Synthetic Applications and Derivatization Strategies of 1 Adamantyl Imidothiocarbamate

1-Adamantyl Imidothiocarbamate as a Precursor for Novel Chemical Structures

The adamantane (B196018) core serves as a robust, predictable scaffold, while the imidothiocarbamate moiety offers a gateway to diverse chemical transformations. This combination enables the design of novel molecules with tailored properties for applications in medicinal chemistry, materials science, and supramolecular chemistry.

The adamantane cage is an exceptional scaffold for constructing multivalent systems due to its rigid, well-defined tetrahedral geometry. nih.govresearchgate.net This rigidity ensures that functional groups attached to its bridgehead positions are held in a precise and predictable spatial arrangement. nih.govnih.gov This feature is critical in multivalency, where the enhanced binding affinity and specificity of a ligand are derived from the simultaneous interaction of multiple binding motifs with their corresponding receptors. nih.gov

Synthetic strategies have been developed to create adamantane-based scaffolds that expose multiple functional groups in a tripodal geometry, ideal for conjugating targeting ligands. nih.govnih.gov For example, scaffolds have been designed with three carboxylic acid groups for ligand attachment and a fourth functional group, such as an amino group, for linking effector molecules like radiotracers or toxins. nih.govnih.gov 1-Adamantyl imidothiocarbamate can be envisioned as a starting point for such (3+1) scaffolds. The adamantane core provides the rigid framework, and the imidothiocarbamate group at one bridgehead can be either retained as a functional moiety or serve as a synthon for introducing other functionalities, while the remaining bridgehead C-H bonds can be functionalized to introduce the other arms of the multivalent system.

Table 1: Characteristics of Adamantane as a Multivalent Scaffold

| Feature | Description | Reference |

| Rigidity | The fused cyclohexane (B81311) rings create a diamondoid structure that is conformationally locked. | nih.govresearchgate.net |

| Defined Geometry | Substituents at the four bridgehead positions adopt a precise tetrahedral orientation. | nih.govnih.gov |

| Three-Dimensionality | The bulky, cage-like structure provides a 3D presentation of attached functional groups. | researchgate.net |

| Chemical Stability | The adamantane core is highly stable to many reaction conditions. | researchgate.net |

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another without altering the carbon skeleton. fiveable.mewikimedia.org The 1-adamantyl imidothiocarbamate molecule contains several sites amenable to such transformations, including the adamantane C-H bonds and the imidothiocarbamate group itself.

The adamantane framework can undergo various C-H functionalization reactions, often proceeding through radical or carbocation intermediates, to introduce a wide range of functional groups. nih.govrsc.org Directed C-H functionalization, using a directing group to guide a catalyst to a specific C-H bond, allows for the synthesis of disubstituted adamantane derivatives. cuni.cznih.gov The amide group, for instance, has been used to direct the palladium-catalyzed arylation of methylene (B1212753) C(sp3)–H bonds on the adamantyl scaffold. rsc.org The imidothiocarbamate moiety in 1-adamantyl imidothiocarbamate could potentially serve as a directing group for such selective functionalizations.

Many adamantane derivatives, particularly amines like amantadine (B194251), lack a suitable chromophore for ultraviolet (UV) or fluorimetric detection in analytical methods like high-performance liquid chromatography (HPLC). researchgate.net To overcome this, pre-column derivatization is commonly employed to attach a UV-active or fluorescent tag to the molecule. researchgate.netresearchgate.net

For instance, amantadine has been derivatized with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent adduct, enabling sensitive detection. researchgate.net Similarly, 1-adamantyl imidothiocarbamate, or its amine precursor 1-aminoadamantane, can be derivatized to enhance its detectability. The imidothiocarbamate itself could be targeted for derivatization, or it could be hydrolyzed back to the primary amine, which is then readily tagged with a variety of chromophoric or fluorophoric reagents. This strategy is crucial for pharmacokinetic studies and trace analysis.

Table 2: Example Derivatization Reagents for Adamantane Amines

| Reagent | Detection Method | Purpose | Reference |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Forms a highly sensitive adduct for HPLC-FLD analysis. | researchgate.net |

| o-phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines to form fluorescent isoindoles. | researchgate.net |

| 1-fluoro-2,4-dinitrobenzene (FDNB) | UV/Visible | Forms a chromophoric derivative for HPLC-UV analysis. | researchgate.net |

| 3-(4,6-difluorotriazinyl)amino-7-methoxycoumarin (FAMC) | Fluorescence | Creates a fluorescent compound for sensitive HPLC determination. | researchgate.net |

Targeted modification of 1-adamantyl imidothiocarbamate can impart chemical specificity, allowing it to react selectively with particular targets. This can be achieved by exploiting subtle differences in reactivity between the target functional group and other groups present in a complex environment. nih.gov For example, methods have been developed for the chemoselective tagging of 5-formyluracil (B14596) over the structurally similar 5-formylcytosine (B1664653) by optimizing reaction conditions to leverage inherent reactivity differences. nih.gov

In the context of 1-adamantyl imidothiocarbamate, the imidothiocarbamate moiety can be modified to create a reactive probe. By introducing specific functionalities, the molecule could be designed to act as a labeling agent for proteins or other biomolecules. The adamantane core provides a rigid handle that dictates the spatial orientation of the reactive group, which can be crucial for achieving high specificity and for mapping binding sites with high spatial resolution.

Functional Group Interconversions and Derivatization

Synthetic Transformations of the Imidothiocarbamate Moiety

The imidothiocarbamate group is closely related to the well-studied dithiocarbamate (B8719985) group and serves as a versatile synthon in organic chemistry. mdpi.comacs.org It can undergo a variety of transformations, allowing for the introduction of diverse functionalities onto the adamantane scaffold.

The dithiocarbamate moiety is a valuable precursor for several other sulfur-containing functional groups. acs.org It can be converted into thiols, thioethers (sulfides), and sulfones through established synthetic protocols. acs.org This versatility extends to the imidothiocarbamate group on the adamantane scaffold.

For example, the C–S bonds of the dithiocarbamate can be cleaved under specific conditions to generate a thiol (adamantanethiol). This thiol can then participate in a wide range of subsequent reactions, such as copper-catalyzed cross-coupling with boronic acids to form diaryl sulfides or oxidation to produce sulfones. acs.org These transformations significantly expand the synthetic utility of 1-adamantyl imidothiocarbamate, allowing it to serve as a gateway to a broad class of sulfur-containing adamantane derivatives with potential applications in medicinal chemistry and materials science. acs.orgmdpi.com

Conversion to Other Sulfur-Containing Adamantane Derivatives

The imidothiocarbamate group serves as a potential precursor for a variety of other sulfur-containing functional groups. Hypothetically, derivatization strategies could involve transformations such as hydrolysis, oxidation, or cyclization reactions to yield new adamantane derivatives with unique properties. For instance, related adamantane-thiosemicarbazides have been used as precursors to synthesize 2-(1-adamantyl)-5-amino-1,3,4-thiadiazoles through cyclization reactions. While not directly involving 1-adamantyl imidothiocarbamate, these transformations on analogous structures highlight the potential reactivity of the core moieties for creating diverse sulfur-containing adamantane compounds.

Development of Adamantane-Based Ligands and Additives

The unique cage-like structure of the adamantane group imparts desirable properties such as thermal stability, rigidity, and lipophilicity to molecules. mdpi.com These characteristics make adamantane derivatives attractive for development as specialized ligands and additives in various fields.

Incorporation into Materials Science Applications

Adamantane derivatives are utilized in materials science to enhance the properties of various materials. The incorporation of the bulky adamantyl group can improve the thermal and mechanical stability of polymers. mdpi.com For example, 1-adamantyl acrylate (B77674) has been used in photopolymerization to create polymers with high thermal stability and reduced polymerization shrinkage. While direct applications of 1-adamantyl imidothiocarbamate in materials science are not documented, its adamantane core suggests potential as a building block for creating new materials. Adamantyl-containing ligands have also been employed in the synthesis of one-dimensional perovskite nanocrystals, demonstrating their role in directing the morphology and properties of advanced materials.

Design of Adamantane-Derived Surfactants and Polymer Additives

The lipophilic nature of the adamantane cage makes it a suitable component for surfactants and polymer additives. The adamantyl group can act as a bulky, hydrophobic tail in surfactant molecules. By chemically modifying the functional group attached to the adamantane core, such as the imidothiocarbamate moiety, it is possible to design amphiphilic molecules with potential surfactant properties.

In the realm of polymer science, adamantane-based compounds are recognized as valuable additives. mdpi.com They can be incorporated into polymer matrices to enhance properties like thermal resistance and mechanical strength. For instance, adamantyl moieties in polymers like poly(1-adamantyl acrylate) have been shown to increase the thermal stability compared to conventional polymers. Although specific use cases for 1-adamantyl imidothiocarbamate as a polymer additive are not detailed in available research, its structural features align with the characteristics of molecules used for such applications.

Based on a thorough review of available scientific literature, it has not been possible to locate specific theoretical and computational studies—including Density Functional Theory (DFT), conformational analysis, vibrational spectroscopy, Hirshfeld surface analysis, or Quantitative Theory of Atoms in Molecules (QTAIM)—conducted on the chemical compound “1-Adamantyl imidothiocarbamate.”

Consequently, the generation of a detailed, scientifically accurate article with specific research findings and data tables, as per the requested outline, cannot be fulfilled at this time. Creating such an article would require fabricating data that does not exist in published research, which would be scientifically unsound.

While extensive research exists on related adamantane derivatives and the application of the requested computational methods to those analogs, no direct studies on 1-Adamantyl imidothiocarbamate itself could be identified. Further research on this specific compound is needed before a comprehensive theoretical and computational analysis can be documented.

Theoretical and Computational Investigations of 1 Adamantyl Imidothiocarbamate

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Solid State

In the solid state, 1-Adamantyl imidothiocarbamate is anticipated to form extensive hydrogen bonding networks, a critical factor in determining its crystal packing and polymorphic forms. While a specific crystal structure for 1-Adamantyl imidothiocarbamate is not publicly available, analysis of closely related compounds provides significant insight into the probable intermolecular interactions. The imidothiocarbamate moiety possesses both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen and sulfur atoms), facilitating the formation of robust supramolecular synthons.

Studies on analogous adamantane (B196018) derivatives, such as N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, reveal the importance of N-H···S and N-H···N interactions in the crystal lattice researchgate.net. In such structures, the thioamide group readily participates in hydrogen bonding, often forming dimeric or catemeric motifs. The bulky adamantyl group, while primarily considered non-polar, can also engage in weaker C-H···X interactions (where X can be a hydrogen bond acceptor like sulfur or a pi-system), further stabilizing the crystal packing.

Reaction Pathway Modeling and Transition State Analysis

Computational Studies on Reaction Energetics and Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction energetics and mechanisms involving 1-Adamantyl imidothiocarbamate. Such studies can map out the potential energy surface for various transformations, identifying the most favorable reaction pathways. For instance, in reactions such as cycloadditions or nucleophilic additions, the imidothiocarbamate moiety can exhibit diverse reactivity.

Furthermore, computational investigations into the formation of carbamates have demonstrated the ability of these methods to evaluate the energetic feasibility of different reaction pathways mdpi.com. By calculating the net energy of reaction for proposed mechanistic steps, researchers can identify the most thermodynamically favorable routes mdpi.com. For 1-Adamantyl imidothiocarbamate, computational modeling could be employed to study its synthesis, degradation, or derivatization, providing valuable insights into the stability of intermediates and the heights of energy barriers for transition states.

| Computational Parameter | Significance in Reaction Pathway Modeling | Example Application |

| Activation Free Energy (ΔG‡) | Determines the rate of a reaction step. Lower values indicate faster kinetics. | Calculating the energy barrier for the cyclization step in a reaction involving the imidothiocarbamate moiety. |

| Reaction Free Energy (ΔGr) | Indicates the thermodynamic favorability of a reaction. Negative values suggest a spontaneous process. | Determining if the formation of a particular derivative from 1-Adamantyl imidothiocarbamate is energetically favorable. |

| Intermediate Stability | Helps to understand the lifetime and potential reactivity of species formed during a reaction. | Assessing the stability of a protonated or metal-coordinated form of 1-Adamantyl imidothiocarbamate. |

| Transition State Geometry | Provides a snapshot of the molecular structure at the peak of the energy barrier, revealing bond-making and bond-breaking processes. | Visualizing the concerted or stepwise nature of a cycloaddition reaction involving the imidothiocarbamate group. |

Solvent Effects on Reaction Dynamics

The surrounding solvent environment can significantly impact the dynamics and energetics of reactions involving 1-Adamantyl imidothiocarbamate. Computational models can incorporate solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous dielectric medium, which is computationally efficient for surveying general solvent effects. Explicit models, on the other hand, include individual solvent molecules, allowing for the study of specific solvent-solute interactions, such as hydrogen bonding.

For reactions involving polar or charged intermediates, the choice of solvent can dramatically alter the reaction pathway. A polar solvent would be expected to stabilize charged transition states, thereby accelerating the reaction rate compared to a non-polar solvent. For instance, in a reaction where the imidothiocarbamate nitrogen acts as a nucleophile, a protic solvent could hydrogen bond to the nitrogen, affecting its nucleophilicity. At the same time, a polar solvent would effectively solvate any charged intermediates that are formed.

Computational studies on related adamantyl derivatives have shown that solvent composition can influence selectivity in solvolysis reactions. While variations in the proportions of ethanol (B145695) and water in binary mixtures were found to have a limited effect on the selectivity of some adamantyl derivatives, the introduction of a different solvent like acetone (B3395972) can alter the relative nucleophilicity of the reacting species. For 1-Adamantyl imidothiocarbamate, computational modeling of reaction dynamics in different solvents would be crucial for predicting and optimizing reaction conditions to achieve desired outcomes.

Electronic Structure and Bonding Analysis

Delocalization of Pi Electrons in Thioureide Moieties

The thioureide moiety within 1-Adamantyl imidothiocarbamate is characterized by significant π-electron delocalization, which plays a crucial role in its chemical properties and reactivity. This delocalization arises from the resonance between different canonical forms, primarily involving the lone pair of electrons on the nitrogen atoms and the π-system of the C=S and C=N double bonds.

The extent of this π-electron delocalization can be quantified through computational methods by analyzing bond lengths, atomic charges, and molecular orbitals. For example, calculated C-N bond lengths that are intermediate between typical single and double bond lengths would provide evidence for delocalization. This electronic delocalization contributes to the stability of the molecule and influences the nucleophilicity and basicity of the nitrogen and sulfur atoms.

| Resonance Contributor | Key Features | Impact on Electronic Structure |

| Neutral Form | Localized C=S and C=N double bonds. | Represents the primary Lewis structure. |

| Zwitterionic Form 1 | C=N+ iminium character, negative charge on sulfur. | Enhances nucleophilicity of the sulfur atom. |

| Zwitterionic Form 2 | C=N+ iminium character, negative charge on the other nitrogen. | Distributes positive charge over the central carbon and one nitrogen. |

Orbital Interactions and Stability Predictions

A deeper understanding of the stability and reactivity of 1-Adamantyl imidothiocarbamate can be gained through an analysis of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard, as they govern the molecule's behavior in chemical reactions.

Computational calculations would likely show that the HOMO is primarily located on the thioureide moiety, with significant contributions from the lone pairs of the sulfur and nitrogen atoms. The energy of the HOMO is indicative of the molecule's ability to donate electrons, and thus its nucleophilicity. The LUMO, on the other hand, would be expected to have significant character on the central carbon atom of the imidothiocarbamate group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap generally corresponds to higher stability and lower reactivity.

Contributions to Fundamental Organic Chemistry and Material Science

Adamantane's Role in Advancing Stereochemistry and Chirality Studies

The tetrahedral symmetry of the adamantane (B196018) core makes it an exceptional scaffold for studying stereochemistry. researchgate.net Although adamantane itself is achiral, the introduction of substituents at specific positions can induce chirality. For instance, disubstitution at the bridgehead (tertiary) and bridge (secondary) positions can create chiral molecules. The rigid, cage-like structure locks substituents into well-defined spatial arrangements, minimizing conformational ambiguity and making adamantane derivatives ideal models for studying chiral recognition and stereoselective reactions. This rigidity is a key feature that has allowed researchers to explore the nuances of molecular chirality, which is fundamental to drug design and development where different enantiomers of a molecule can have vastly different biological effects.

Methodological Advancements in Caged Hydrocarbon Functionalization

The chemical inertness of the C-H bonds in the adamantane cage presents a challenge for synthetic chemists. Overcoming this has led to significant methodological advancements in the functionalization of caged hydrocarbons. Research has focused on selective activation of the tertiary (bridgehead) or secondary (bridge) C-H bonds. Methods involving radical reactions, transition-metal catalysis, and the use of strong acids have been developed to introduce a wide array of functional groups onto the adamantane scaffold. These advancements are not only crucial for synthesizing new adamantane derivatives for various applications but have also provided valuable insights into the fundamental principles of C-H activation, a key area in modern organic synthesis. researchgate.net

Development of Novel Adamantane-Containing Chemical Scaffolds for Research

The unique physicochemical properties of adamantane—namely its bulkiness, high lipophilicity, and metabolic stability—make it a highly desirable building block, or scaffold, in medicinal chemistry and material science. nih.govub.edu Attaching pharmacophores to an adamantane core can enhance a drug's ability to cross cell membranes, improve its pharmacokinetic profile by preventing metabolic degradation, and provide a rigid framework to orient functional groups for optimal interaction with biological targets. sciforum.net This has led to the development of a wide range of adamantane-containing drugs, including antivirals (e.g., Amantadine), and agents for treating neurological disorders. nih.govresearchgate.net Derivatives such as adamantyl ureas and thioureas have been synthesized and investigated for various therapeutic activities, including anti-tuberculosis and anticancer properties. nih.govresearchgate.net

Interdisciplinary Research Directions in Adamantane Chemistry

The application of adamantane and its derivatives extends beyond medicine into various interdisciplinary fields. In material science, the rigid structure of adamantane is exploited to create novel polymers and nanomaterials with unique thermal and mechanical properties. In supramolecular chemistry, adamantane's ability to form stable host-guest complexes with cyclodextrins is widely used for developing drug delivery systems, sensors, and molecular machines. The continued exploration of adamantane derivatives, such as adamantyl isothiocyanates for their potential in cancer therapy, highlights the ongoing interdisciplinary interest in this unique chemical entity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-Adamantyl imidothiocarbamate derivatives?

The synthesis typically involves coupling adamantyl amines with imidothiocarbamate precursors under reflux conditions. For example, describes synthesizing 1-(3-(1-Adamantyl)benzyl)-1H-imidazolium iodide via refluxing in chloroform with a 63% yield. Key parameters include solvent choice (e.g., CHCl₃ or EtOH), temperature control (reflux at 80–100°C), and stoichiometric ratios. Purification via crystallization from ethanol is critical for high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Adamantyl imidothiocarbamate derivatives?

A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is essential. For instance, and confirm adamantyl-imidazole structures using ¹H NMR (δ = 1.5–2.0 ppm for adamantyl protons) and ¹³C NMR (distinct peaks for adamantyl carbons at 30–50 ppm). X-ray crystallography (as in ) resolves stereochemical ambiguities by revealing intermolecular hydrogen bonds (N–H⋯N) and crystal packing .

Q. How does the adamantyl group influence the compound’s physical properties?

The adamantyl moiety enhances thermal stability and hydrophobicity. reports a melting point of 197°C for 1-adamantyl thiourea, attributed to rigid adamantane geometry. The density (1.21 g/cm³) and refractive index (1.624) further reflect its compact, lipophilic structure .

Advanced Research Questions

Q. How can steric hindrance from the adamantyl group be mitigated in cyclization reactions?

Steric effects often impede ring closure, as seen in , where adamantyl amine failed to form triazoles. Strategies include using high-boiling solvents (e.g., DMF) to increase reaction temperatures or introducing bulky leaving groups to reduce transition-state strain. Computational modeling (e.g., DFT) can pre-screen viable reaction pathways .

Q. What methodologies elucidate host-guest interactions involving adamantyl derivatives?

NMR titration (e.g., ¹H NMR chemical shift changes) and isothermal titration calorimetry (ITC) quantify binding affinities with cyclodextrins or supramolecular hosts. highlights β-cyclodextrin complexation studies, where adamantyl’s hydrophobic cavity fit drives micromolar binding .

Q. How should researchers address contradictions in reaction yields or product stability?

Conflicting data (e.g., low yields in vs. higher yields in ) require systematic replication with controlled variables (solvent, catalyst, purity). Stability studies under varying pH, temperature, and light exposure (via TGA/DSC) can identify degradation pathways .

Q. What advanced techniques reveal the adamantyl group’s role in catalytic mechanisms?

Isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) track adamantyl’s electronic contributions. ’s ab initio modeling of adamantyl cations under pressure demonstrates hybridization changes (sp² to sp³), relevant for catalytic intermediates .

Q. Which computational models predict stereoelectronic effects of the adamantyl moiety?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulate steric and electronic profiles. For example, models planar-to-trigonal pyramidal transitions in adamantyl cations, guiding synthetic design for sterically demanding reactions .

Methodological Recommendations

- Synthesis : Optimize solvent polarity (e.g., CHCl₃ for nucleophilic substitutions) and monitor reaction progress via TLC .

- Characterization : Combine XRD with solid-state NMR to resolve polymorphism in adamantyl crystals .

- Data Analysis : Use multivariate statistics (e.g., PCA) to deconvolute overlapping spectroscopic signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.